molecular formula C15H13FN4O2S B2948820 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1903307-94-7

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2948820
CAS No.: 1903307-94-7
M. Wt: 332.35
InChI Key: HUICNFMEVYDJDK-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound belonging to the class of heterocyclic organic compounds It contains a complex arrangement of nitrogen, sulfur, and fluorine atoms integrated into its structure, giving it unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Condensation: The synthesis starts with the condensation of a 6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl derivative with an ethylamine.

  • Acylation: The intermediate undergoes acylation using thiophen-2-yl acetate under controlled conditions.

Industrial Production Methods

  • Batch Production: Common in laboratory settings, where precise control over reaction conditions is needed.

  • Continuous Flow Production: Applied in industrial settings for large-scale synthesis, offering efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can be oxidized, usually leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can yield amines or thiophen derivatives.

  • Substitution: It undergoes electrophilic and nucleophilic substitution reactions due to the presence of active sites.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Lithium aluminium hydride, hydrogen gas over a palladium catalyst.

  • Substitution Conditions: Various catalysts, solvents like dichloromethane or ethanol, and elevated temperatures.

Major Products Formed

  • Sulfoxides and Sulfones: From oxidation.

  • Amines: From reduction.

  • Substituted Thiophenes: From substitution reactions.

Scientific Research Applications

Chemistry

  • Catalysis: The compound serves as a ligand in catalytic reactions, aiding in the formation of complex organic molecules.

Biology

  • Enzyme Inhibition: Acts as an inhibitor for certain enzymes, crucial in metabolic pathways.

Medicine

  • Drug Design: Potential in the design of new therapeutic agents due to its unique structure and reactivity.

Industry

  • Materials Science: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets in biological systems. It binds to active sites of enzymes or receptors, altering their function.

Molecular Targets and Pathways Involved

  • Enzymes: Inhibits specific enzymes involved in metabolic pathways, potentially altering cellular processes.

  • Receptors: Binds to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6-fluoro-4-oxoquinolin-3(4H)-yl)ethyl)-2-(thiophen-2-yl)acetamide

  • N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-2-yl)acetamide

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S/c16-10-3-4-13-12(8-10)15(22)20(19-18-13)6-5-17-14(21)9-11-2-1-7-23-11/h1-4,7-8H,5-6,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUICNFMEVYDJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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